Compound Description: This compound is a potent and functional agonist of the bile acid Takeda G-protein-coupled receptor 5 (TGR5). It demonstrated rapid degradation in rat and mouse plasma, attributed to amide bond cleavage. This instability hampered in vivo pharmacokinetic and pharmacodynamic studies, including the determination of plasma-free fraction. []
Relevance: This compound shares a similar structure with 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, particularly the presence of the dihydroquinoline moiety and the ethanone linker. The key differences lie in the substituents on the dihydroquinoline ring and the presence of an isoquinoline ring connected via an ether linkage instead of a substituted 1,3,4-oxadiazole ring connected through a thioether linkage in the target compound. []
Compound Description: Also known as T0510.3657 or T0, this compound acts as a GPR17 agonist. It demonstrated efficacy in inhibiting glioblastoma (GBM) cell proliferation, migration, invasion, and colony-forming ability in combination with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP). This combination therapy also induced apoptosis by increasing intracellular calcium levels, affecting mitochondrial membrane permeability, and regulating apoptosis-related signaling molecules. []
Relevance: While this compound doesn't share a direct structural resemblance with 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, it's relevant because it was studied in combination with THTMP, which possesses the 3,4-dihydroquinoline moiety also found in the target compound. This suggests a potential research interest in combining 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone with other therapeutic agents, potentially targeting similar pathways as THTMP. []
Compound Description: This phenolic compound, often abbreviated as THTMP, has shown promise in glioblastoma therapy. When combined with the GPR17 agonist T0510.3657, it effectively inhibits GBM cell proliferation, migration, invasion, and colony formation. Additionally, this combination induces apoptosis through a mechanism involving increased intracellular calcium levels, altered mitochondrial membrane permeability, and modulation of apoptosis-related signaling pathways. []
Relevance: This compound shares the 3,4-dihydroquinoline moiety with 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, linked to a p-tolyl substituted benzhydrol group. The presence of a similar core structure in both compounds suggests potential similarities in their biological activity or pharmacological profiles. [, ]
Compound Description: This indoline derivative (HNPMI) has emerged as a potential anti-cancer agent, particularly against breast cancer. Its mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR) kinase domain, which plays a crucial role in cancer cell proliferation and survival. Computational studies have shown that HNPMI exhibits favorable interactions with key residues in the EGFR kinase domain, supporting its potential as an EGFR inhibitor. []
Relevance: Although not directly structurally similar, HNPMI is grouped with THTMP (containing the 3,4-dihydroquinoline moiety also found in the target compound) in a study investigating novel indoline derivatives as EGFR inhibitors. This grouping suggests a potential shared mechanism or target for HNPMI and the target compound, warranting further investigation. []
Compound Description: This compound is part of a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones synthesized and screened for antibacterial activity. Several compounds in this series displayed promising activity against different bacterial strains. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.